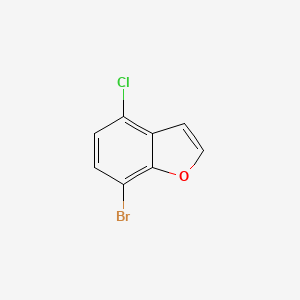

7-Bromo-4-chlorobenzofuran

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical Science

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a fundamental structural motif found in a multitude of natural products and synthetic molecules. nih.govmdpi.com This scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide array of biological targets, exhibiting an impressive spectrum of pharmacological activities. taylorandfrancis.com

Benzofuran derivatives have demonstrated significant potential as:

Anticancer agents: Many derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The introduction of halogen atoms, such as bromine or chlorine, has been shown to significantly enhance these anticancer properties. nih.govresearchgate.net

Antimicrobial agents: The benzofuran core is a key component in the development of new antibacterial and antifungal drugs, addressing the critical issue of rising antimicrobial resistance. nih.govscispace.com

Anti-inflammatory and antioxidant agents: Certain benzofuran derivatives, such as Moracin D isolated from Morus alba, exhibit anti-inflammatory and antioxidant properties. mdpi.com

Therapeutic agents for various diseases: The applications of benzofuran derivatives extend to treatments for viral infections, diabetes, and neurodegenerative diseases like Alzheimer's. scispace.commdpi.com The well-known drug Amiodarone, which contains a benzofuran core, is used to treat life-threatening heart rhythm disorders. mdpi.comtaylorandfrancis.commdpi.com

The broad utility of benzofuran derivatives underscores their importance as building blocks for the design and development of novel therapeutic agents. nih.govrsc.org

Overview of Strategic Research Areas in Halogenated Heterocyclic Compound Synthesis and Reactivity

The synthesis and study of halogenated heterocyclic compounds is a dynamic area of research, driven by the unique properties imparted by halogen atoms. Halogens can enhance the binding affinity of a molecule to its target through the formation of "halogen bonds," an attractive interaction between an electrophilic halogen and a nucleophilic site. nih.gov

Key research areas include:

Novel Synthetic Methodologies: Chemists are continuously developing innovative methods for the synthesis of halogenated heterocycles. This includes the use of mechanochemistry, which offers a solvent-free approach to the direct halogenation of electron-rich aromatic compounds. bohrium.com

Halogen-Induced Cyclizations: The electrophilic nature of halogens is exploited to activate unsaturated systems, leading to the formation of complex carbocyclic and heterocyclic structures. mdpi.com These reactions are attractive from a green chemistry perspective as they can reduce the reliance on heavy metals. mdpi.com

Structure-Activity Relationship (SAR) Studies: A significant focus is placed on understanding how the type and position of halogen atoms on a heterocyclic core influence its biological activity. nih.gov For instance, the placement of a halogen at the para position of an N-phenyl ring on a benzofuran has been associated with maximum cytotoxic activity. nih.gov

Development of Novel Therapeutic Agents: The unique properties of halogenated heterocycles are being harnessed to design new drugs. For example, halogenated benzotriazole (B28993) and benzimidazole (B57391) derivatives have been identified as potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov

The ongoing research in this field is crucial for expanding the toolbox of synthetic organic chemists and for the discovery of new molecules with valuable applications.

Scope and Research Imperatives for 7-Bromo-4-chlorobenzofuran within Advanced Organic Chemistry

This compound is a specific dihalogenated benzofuran derivative that holds particular interest for advanced organic chemistry. Its structure, featuring both a bromine and a chlorine atom at distinct positions on the benzofuran ring, presents unique opportunities for synthetic manipulation and exploration of its chemical and biological properties.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄BrClO |

| Molecular Weight | 231.48 g/mol |

| CAS Number | 325486-41-7 |

| IUPAC Name | 7-bromo-4-chloro-1-benzofuran |

| SMILES | C1=CC(=C2C(=C1Cl)C=CO2)Br |

| InChIKey | FRFKOGIDFNTSBY-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. uni.lufluorochem.co.uk

The research imperatives for This compound include:

Synthetic Utility: The differential reactivity of the C-Br and C-Cl bonds, along with the other positions on the benzofuran ring, makes this compound a valuable intermediate for the synthesis of more complex molecules. The halogen substituents can serve as handles for various cross-coupling reactions, allowing for the introduction of diverse functional groups. The electrophilic character imparted by the halogens also makes it a useful building block in synthetic organic chemistry. cymitquimica.com

Exploration of Biological Activity: Given that halogenation is a known strategy to enhance the biological activity of benzofurans, this compound is a prime candidate for screening in various biological assays. nih.govmdpi.com Its potential as an anticancer, antimicrobial, or other therapeutic agent warrants investigation.

Material Science Applications: Aromatic heterocyclic compounds are integral to the development of new materials. The specific electronic properties of this compound could be exploited in the design of organic electronic materials. researchgate.net

Comparative Studies: Investigating the properties of this compound in comparison to other mono- and di-halogenated benzofurans would provide valuable insights into structure-activity and structure-property relationships. This would contribute to a more rational design of halogenated heterocyclic compounds for specific applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Amiodarone |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFKOGIDFNTSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311635 | |

| Record name | 7-Bromo-4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325486-41-7 | |

| Record name | 7-Bromo-4-chlorobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325486-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chlorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 7 Bromo 4 Chlorobenzofuran

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 7-Bromo-4-chlorobenzofuran reveals several viable disconnection points, primarily centered around the formation of the furan (B31954) ring. The most common strategies involve disconnecting the C-O bond and either the C2-C3 or C3a-C4 bond of the furan moiety. This leads to two primary precursor classes: ortho-substituted phenols and pre-formed benzofuran (B130515) skeletons that can be further functionalized.

A logical retrosynthetic pathway for this compound would involve the disconnection of the furan ring, leading back to a suitably substituted phenol (B47542). For instance, a key precursor could be a 2-bromo-5-chlorophenol (B87913) or a 3-bromo-6-chlorophenol derivative, which already contains the required halogen substitution pattern on the benzene (B151609) ring. Subsequent reactions would then focus on constructing the furan ring.

Precursor-Based Synthesis Approaches

The synthesis of this compound can be achieved through various methods starting from appropriately substituted precursors. These approaches are broadly categorized into the cyclization of ortho-substituted phenols and the functionalization of a pre-existing benzofuran core.

Cyclization Reactions of ortho-Substituted Phenols and Related Precursors

A prevalent method for constructing the benzofuran ring system is through the cyclization of ortho-substituted phenols. In the context of this compound, this would necessitate starting with a phenol bearing a bromine atom at the 2-position and a chlorine atom at the 5-position relative to the hydroxyl group.

One established route for the synthesis of a related compound, 7-bromobenzofuran (B40398), involves the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane in the presence of a base to form an intermediate ether. google.com This intermediate then undergoes an acid-catalyzed cyclization to yield the 7-bromobenzofuran. google.com Adapting this methodology for this compound would require the use of 2-bromo-5-chlorophenol as the starting material.

The general steps for this synthetic approach are outlined below:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Etherification | 2-Bromo-5-chlorophenol and 2-halo-1,1-dimethoxyethane | Base (e.g., K2CO3) | 1-(2-Bromo-5-chlorophenoxy)-2,2-dimethoxyethane |

| 2 | Cyclization | 1-(2-Bromo-5-chlorophenoxy)-2,2-dimethoxyethane | Acid (e.g., H3PO4) | This compound |

Functionalization of Pre-formed Benzofuran Skeletons

An alternative strategy involves the late-stage functionalization of a pre-formed benzofuran or a partially substituted benzofuran. This approach is advantageous if the desired halogenation pattern is difficult to achieve on the phenolic precursor. For instance, one could start with either 4-chlorobenzofuran (B1589045) or 7-bromobenzofuran and introduce the second halogen atom through electrophilic substitution. However, controlling the regioselectivity of electrophilic halogenation on the benzofuran ring can be challenging. The directing effects of the existing substituent and the inherent reactivity of the benzofuran nucleus must be carefully considered.

Direct Halogenation Strategies for Specific Regioisomers

Direct halogenation of the benzofuran ring to achieve the 4,7-disubstitution pattern is a less common approach due to the challenge of controlling regioselectivity. Electrophilic bromination of benzofuran typically occurs at the 5- and 7-positions. researchgate.net Therefore, achieving selective bromination at the 7-position and chlorination at the 4-position would likely require a multi-step process involving protecting groups or the use of specialized halogenating agents and catalysts to direct the substitution to the desired positions.

Catalytic Synthesis Protocols

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of benzofurans, including halogenated derivatives, has greatly benefited from the development of transition metal-catalyzed reactions.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper, Rhodium, Iridium, Ruthenium)

Transition metals such as palladium, copper, rhodium, iridium, and ruthenium have been extensively used to catalyze the formation of the benzofuran ring. nih.govsemanticscholar.org

Palladium-catalyzed reactions are particularly versatile for benzofuran synthesis. These can include intramolecular cyclizations of ortho-alkynylphenols or ortho-allylphenols. For the synthesis of this compound, a plausible palladium-catalyzed approach would involve the Sonogashira coupling of a 2,5-dihalo-1-iodobenzene derivative with a protected acetylene, followed by an intramolecular cyclization.

Copper-catalyzed methods often involve the coupling of phenols with alkynes followed by an oxidative cyclization. semanticscholar.orgrsc.orgresearchgate.net A one-pot synthesis of polysubstituted benzofurans has been reported using a copper catalyst and molecular oxygen, involving the sequential nucleophilic addition of phenols to alkynes and subsequent oxidative cyclization. semanticscholar.orgrsc.org This strategy could be adapted by using a suitably substituted phenol.

Rhodium, Iridium, and Ruthenium-catalyzed reactions have also emerged as powerful tools for C-H functionalization and annulation reactions to form heterocyclic systems. nih.govacs.orgrsc.orgnii.ac.jprsc.orgthieme-connect.comnih.govnih.gov

Rhodium-catalyzed C-H activation and functionalization can be employed to construct the benzofuran ring. nih.govnih.gov These methods often utilize a directing group to achieve high regioselectivity.

Iridium-catalyzed reactions have been developed for the synthesis of substituted benzofurans from benzylic alcohols through a hydrogen transfer process. acs.org Iridium catalysts are also effective in enantioselective intramolecular hydroarylation to produce dihydrobenzofurans. rsc.orgnii.ac.jprsc.org

Ruthenium-catalyzed annulation reactions provide another avenue for the synthesis of benzofuran derivatives. rsc.orgnih.gov For example, Ru-catalyzed decarbonylative annulation has been used to synthesize spirobenzofuranones. rsc.orgnih.gov

The application of these catalytic systems to the synthesis of this compound would depend on the availability of suitable precursors and the ability to control the regioselectivity of the cyclization or functionalization step.

Organocatalysis and Metal-Free Approaches

The synthesis of substituted benzofurans, including halogenated variants like this compound, has increasingly benefited from metal-free and organocatalytic approaches, which offer alternatives to traditional metal-catalyzed methods. These strategies often provide milder reaction conditions and avoid issues of metal contamination in the final products.

One notable metal-free approach involves the [4 + 1] annulation of para-quinone methides, which can be adapted to produce a variety of substituted benzofurans. rsc.org Under mild conditions, this method efficiently synthesizes functionalized 2,3-dihydrobenzofurans, which can serve as precursors to the aromatic benzofuran core. rsc.org Another strategy is the phosphine-catalyzed Wittig reaction of o-acylated nitrostyrenes, which proceeds through a Phospha–Michael addition to form a phosphonium (B103445) ylide that undergoes cyclization to yield the benzofuran skeleton. nih.govacs.org Additionally, Brønsted acids like acetic acid have been used to catalyze the formation of the heterocyclic ring by treating benzoquinones with appropriate precursors. nih.gov

Chiral organocatalysts, such as squaramide derivatives, have been successfully employed in the asymmetric cyclization of azadienes and azlactones to construct benzofuran-fused N-heterocycles with excellent stereoselectivity. acs.org While this compound is achiral, the principles of organocatalysis demonstrated in these complex syntheses highlight the potential for precise bond formation and structural control, which are transferable to the synthesis of highly substituted, non-chiral benzofurans.

Phase-Transfer Catalysis in Halogenated Benzofuran Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.orgunimi.it This methodology is particularly advantageous in organic synthesis as it can enhance reaction rates, improve yields, and eliminate the need for expensive or hazardous solvents and strong, anhydrous bases. crdeepjournal.orgunimi.it

In the context of halogenated benzofuran synthesis, PTC is especially useful for reactions involving anions, such as O-alkylation of phenols, which is a common step in constructing the benzofuran core. crdeepjournal.orgcore.ac.uk The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, which transports an anion (e.g., a phenoxide) from an aqueous or solid phase into an organic phase where it can react with an organic substrate. crdeepjournal.orgprinceton.edu

Key advantages of PTC in synthesis include:

Increased Reaction Rates: By bringing reactants together in a single phase, the rate of reaction can be increased by orders of magnitude. crdeepjournal.org

Milder Reaction Conditions: PTC allows the use of aqueous bases like sodium hydroxide, avoiding harsh reagents such as sodium hydride. unimi.it

Enhanced Selectivity: Reactions can often be performed at lower temperatures with greater control, leading to higher selectivity. crdeepjournal.org

Versatility: PTC is applicable to a wide range of reactions, including N-, O-, and S-alkylations, which are relevant for creating diverse benzofuran precursors. crdeepjournal.org

Innovative Synthetic Techniques

Recent advancements in synthetic chemistry have introduced several innovative techniques that enhance the efficiency, atom economy, and environmental friendliness of benzofuran construction. These methods are particularly relevant for the synthesis of complex, highly substituted molecules like this compound.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for rapidly assembling complex molecules from simple starting materials in a single operation. oup.com These approaches minimize waste, time, and resources by avoiding the isolation and purification of intermediate products. oup.comrsc.org

Several MCR strategies have been developed for the synthesis of benzofuran derivatives. For instance, a one-pot, five-component reaction involving a Ugi-azide MCR coupled with an intramolecular cyclization has been used to create highly substituted tetrazole-benzofuran hybrids. rsc.org Another approach involves the copper-catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes to produce a variety of benzofuran derivatives. nih.govacs.org Similarly, palladium-catalyzed MCRs have been employed to synthesize benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy) acetonitriles. nih.govacs.org

These methods offer a high degree of flexibility and efficiency, allowing for the construction of diverse libraries of benzofuran compounds. kcl.ac.uk For this compound, a one-pot strategy could involve the reaction of 2-bromo-5-chlorophenol, an aldehyde, and another component in a convergent manner to rapidly assemble the target structure.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net The use of microwave irradiation is considered a green chemistry approach due to its energy efficiency. benthamdirect.comsemanticscholar.org

In the synthesis of benzofurans, microwave assistance has been successfully applied to various reaction types. A notable example is the Perkin (coumarin-benzofuran ring contraction) rearrangement, where 3-halocoumarins are converted into benzofuran-2-carboxylic acids. nih.gov Under microwave conditions, this reaction can be completed in as little as 5 minutes with very high yields, a significant improvement over the several hours required with traditional heating. nih.gov

Microwave heating has also been employed in multicomponent protocols for the synthesis of benzofuran-2-carboxamides, allowing for the rapid generation of highly functionalized products from commercially available starting materials. kcl.ac.ukresearchgate.net This expedited synthesis is highly beneficial for creating libraries of compounds for drug discovery. kcl.ac.uk The application of microwave technology to the synthesis of this compound could dramatically shorten the time required for key cyclization or coupling steps.

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | ~ 3 hours | High |

| Microwave-Assisted | 5 minutes | Very High (up to 99%) |

Green Chemistry Principles in Benzofuran Construction

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In benzofuran synthesis, these principles are being implemented through various strategies.

Use of Greener Solvents: Researchers are exploring the use of environmentally benign solvents, such as deep eutectic solvents (DES), in place of traditional volatile organic compounds. For example, a one-pot synthesis of benzofuran derivatives has been reported using a choline (B1196258) chloride-ethylene glycol-based DES. nih.govacs.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents, particularly in metal-catalyzed reactions (e.g., palladium or copper), is preferred over stoichiometric amounts to improve atom economy and reduce waste. elsevier.es

Energy Efficiency: As discussed, microwave-assisted synthesis is a key green technique due to its efficient energy transfer, leading to shorter reaction times and lower energy consumption. benthamdirect.comsemanticscholar.org

Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable sources is a core principle of green chemistry. For instance, some synthetic routes to benzofurans start from natural products like vanillin. elsevier.esrsc.org

By integrating these principles, the synthesis of compounds like this compound can be made more sustainable and environmentally responsible. nih.gov

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Achieving precise control over regioselectivity is paramount in the synthesis of asymmetrically substituted molecules like this compound. The specific placement of the bromo and chloro substituents on the benzofuran core dictates the compound's identity and properties.

The primary strategy for ensuring the correct regiochemistry is to use starting materials where the halogen substituents are already in the desired positions. For example, the synthesis would likely commence from a phenol derivative such as 2-bromo-5-chlorophenol. Subsequent reactions to form the furan ring must then proceed without causing migration or loss of these halogens.

Advanced catalytic methods can also play a role in controlling regioselectivity. For instance, in cross-coupling reactions used to build the benzofuran skeleton, the choice of catalyst and ligands can influence which position on the aromatic ring reacts. rsc.org Palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, are instrumental in this regard, allowing for the sequential and regioselective introduction of substituents. rsc.org The development of facet-dependent gold nanocrystal catalysts has also shown promise in achieving high regioselectivity in click reactions, a principle that could be extended to other catalytic systems for benzofuran synthesis. nih.gov

While this compound itself is an achiral molecule, stereoselectivity becomes a critical consideration if the synthetic pathway involves chiral intermediates or if chiral centers are introduced in subsequent modifications. Asymmetric catalysis, using chiral organocatalysts or metal complexes, has been shown to produce benzofuran-containing structures with high levels of enantio- and diastereoselectivity. acs.org This demonstrates the high degree of spatial control achievable in modern synthetic methodologies, which is fundamental even when the final target is achiral, as it ensures the formation of the correct constitutional isomer.

Reaction Mechanisms and Advanced Reactivity Studies of 7 Bromo 4 Chlorobenzofuran

Electrophilic Aromatic Substitution Patterns on the Benzofuran (B130515) Core

Electrophilic aromatic substitution (EAS) reactions introduce functional groups onto the benzofuran ring system. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The benzofuran ring is generally activated towards electrophilic attack.

For 7-Bromo-4-chlorobenzofuran, the positions most susceptible to electrophilic attack are influenced by the directing effects of the existing substituents—the bromo, chloro, and furan (B31954) oxygen atoms. The oxygen atom of the furan ring is a strong activating group and directs electrophiles to the ortho and para positions. However, in the context of the benzofuran system, this typically translates to positions 2 and 3 of the furan ring. The halogen atoms are deactivating groups but are ortho, para-directing.

Detailed mechanistic studies often involve computational analysis to predict the most likely sites of substitution by evaluating the stability of the intermediate carbocations (arenium ions). The reaction proceeds through a two-step mechanism:

Formation of the electrophile: A strong electrophile is generated, often with the aid of a Lewis acid catalyst.

Nucleophilic attack by the aromatic ring: The π electrons of the benzofuran ring attack the electrophile, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

The regioselectivity of these reactions on the this compound core is a complex interplay of electronic and steric factors.

Nucleophilic Substitution and Functionalization of Halogen Atoms

The two halogen atoms on this compound, bromine at position 7 and chlorine at position 4, exhibit different reactivities towards nucleophilic substitution. Generally, the C-Br bond is weaker than the C-Cl bond, making the bromo substituent a better leaving group in nucleophilic aromatic substitution (SNAAr) reactions. However, the position of the halogen also plays a crucial role.

SNAAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). In the case of this compound, the benzofuran ring system itself can influence the reactivity.

Functionalization of the halogen atoms can also be achieved through the formation of organometallic reagents, such as Grignard or organolithium species, followed by reaction with various electrophiles. This approach allows for the introduction of a wide range of functional groups.

Cross-Coupling Reactions at Bromo and Chloro Positions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The bromo and chloro substituents on the benzofuran core are ideal handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is typically more reactive and undergoes oxidative addition at a lower temperature than the C-Cl bond.

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The organometallic coupling partner (e.g., boronic acid in Suzuki, terminal alkyne in Sonogashira) or alkene (in Heck) reacts with the palladium(II) intermediate.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

For Buchwald-Hartwig amination, a similar cycle involving an amine nucleophile leads to the formation of a C-N bond.

| Reaction | Catalyst/Ligand | Coupling Partner | Bond Formed | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Aryl/Vinyl Boronic Acids | C-C | Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) |

| Sonogashira | Pd(PPh₃)₄/CuI | Terminal Alkynes | C-C (sp) | Base (e.g., Et₃N), Solvent (e.g., THF, DMF) |

| Heck | Pd(OAc)₂/Phosphine Ligand | Alkenes | C-C (sp²) | Base (e.g., Et₃N), Solvent (e.g., DMF, Acetonitrile) |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos, RuPhos | Amines, Amides | C-N | Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) |

The ability to selectively react at the C-Br position while leaving the C-Cl position intact allows for the synthesis of complex, multifunctionalized benzofuran derivatives. rsc.orgnih.gov

Cycloaddition and Annulation Reactions Involving the Furan Ring

The furan ring of the benzofuran system can participate in cycloaddition reactions, acting as a diene or a dienophile. These reactions are valuable for the construction of more complex polycyclic systems. researchgate.net For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the furan ring can react with a suitable dienophile to form a new six-membered ring.

The reactivity of the furan ring in these reactions can be influenced by the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the halogen atoms can impact the electron density of the furan ring and thus its reactivity as a diene.

Annulation reactions, which involve the formation of a new ring fused to the existing benzofuran structure, can also be employed. These reactions often proceed through multi-step sequences and can be catalyzed by transition metals.

Oxidative and Reductive Transformations

The this compound molecule can undergo various oxidative and reductive transformations. Oxidation can target the furan ring, potentially leading to ring-opened products or the formation of more complex oxygenated derivatives. researchgate.net The specific outcome depends on the oxidizing agent used and the reaction conditions.

Reduction reactions can target the furan ring or the halogen substituents. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding dihydrobenzofuran derivatives. The C-Br and C-Cl bonds can also be reduced, replacing the halogen atoms with hydrogen. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride, although the latter may also affect other functional groups.

Electrochemical methods are also being explored for both oxidative and reductive transformations, offering a degree of control over the reaction potential. nih.gov

Studies of Reaction Intermediates and Transition States

Understanding the mechanisms of the reactions involving this compound requires the study of transient species like reaction intermediates and transition states. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating these aspects.

For instance, in electrophilic aromatic substitution, DFT calculations can model the structure and stability of the arenium ion intermediates for attack at different positions, thereby predicting the regioselectivity of the reaction. Similarly, for transition metal-catalyzed cross-coupling reactions, computational studies can provide insights into the energetics of the oxidative addition, transmetalation, and reductive elimination steps, helping to explain the observed reactivity and selectivity.

Spectroscopic techniques, such as NMR and mass spectrometry, can sometimes be used to detect and characterize stable intermediates, providing experimental validation for the proposed reaction pathways.

Advanced Spectroscopic and Structural Elucidation Methodologies for 7 Bromo 4 Chlorobenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 7-Bromo-4-chlorobenzofuran, ¹H NMR spectroscopy is instrumental in identifying the four protons of the molecule—two on the furan (B31954) ring (H-2 and H-3) and two on the benzene (B151609) ring (H-5 and H-6). The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the oxygen, chlorine, and bromine atoms, leading to a distinct pattern in the aromatic region of the spectrum. The spin-spin coupling between adjacent protons provides definitive evidence of their connectivity. For instance, the protons on the furan ring (H-2 and H-3) would appear as doublets due to coupling with each other. Similarly, the protons on the benzene ring (H-5 and H-6) would also present as doublets.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each of the eight carbon atoms in the molecule, allowing for a complete carbon skeleton map.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | Doublet (d) | 2.0 - 2.5 |

| H-3 | 6.8 - 7.0 | Doublet (d) | 2.0 - 2.5 |

| H-5 | 7.3 - 7.5 | Doublet (d) | 8.0 - 8.5 |

| H-6 | 7.2 - 7.4 | Doublet (d) | 8.0 - 8.5 |

Note: Data is predicted based on known spectroscopic principles and data for analogous structures. Solvent is assumed to be CDCl₃.

To resolve any ambiguities and confirm assignments, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show cross-peaks connecting H-2 with H-3, and H-5 with H-6, confirming their adjacent positions.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, C-5, and C-6 based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. For example, correlations from H-2 could be observed to C-3a and C-7a, while H-5 might show correlations to the chlorinated C-4 and the brominated C-7, confirming the substitution pattern.

While solution-state NMR provides data on molecules in a dynamic, solvated state, Solid-State NMR (ssNMR) provides information about the compound in its crystalline form. This technique is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. In ssNMR, variations in the chemical shifts and the presence of anisotropic interactions can differentiate between polymorphs of this compound, providing insights into the packing and conformation of the molecule in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Bond Characterization

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum of this compound would exhibit characteristic bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, and the C-O-C stretching of the ether linkage. The presence of heavy halogen atoms would give rise to distinct, lower-frequency vibrations for the C-Cl and C-Br bonds.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be strong in the Raman spectrum, providing additional structural confirmation.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | C-H | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | C=C | 1600 - 1450 | IR, Raman |

| Ether C-O-C Stretch | C-O-C | 1250 - 1050 | IR |

| C-Cl Stretch | C-Cl | 800 - 600 | IR, Raman |

| C-Br Stretch | C-Br | 650 - 500 | IR, Raman |

Note: Data is predicted based on characteristic group frequencies.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental formula of a compound. For this compound (C₈H₄BrClO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The unique isotopic pattern created by the presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) provides a definitive signature for the presence and number of these halogen atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion ([M]+• or [M+H]⁺) is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure.

For this compound, a plausible fragmentation pathway would involve initial losses of stable neutral molecules or radicals. Common fragmentation pathways for benzofurans include the loss of a CO molecule (28 Da) from the furan ring, followed by subsequent cleavages. The loss of the bromine radical (•Br, 79/81 Da) or chlorine radical (•Cl, 35/37 Da) would also be expected, leading to characteristic fragment ions that confirm the original positions of the halogen substituents.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Description |

| [M]+• | [C₈H₄BrClO]+• | 229.9134 | Molecular Ion |

| [M-CO]+• | [C₇H₄BrCl]+• | 201.9185 | Loss of carbon monoxide |

| [M-Br]+ | [C₈H₄ClO]+ | 151.0005 | Loss of bromine radical |

| [M-Cl]+ | [C₈H₄BrO]+ | 194.9527 | Loss of chlorine radical |

| [M-CO-Br]+ | [C₇H₄Cl]+ | 123.0052 | Loss of CO and bromine radical |

Note: m/z values are for the most abundant isotopes and are based on predicted fragmentation pathways. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for each fragment.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering a definitive structural model. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

While specific crystallographic data for this compound is not available in the published literature, analysis of closely related halogenated benzofuran (B130515) structures provides significant insight into the expected solid-state characteristics. By examining the crystal structures of analogous compounds, we can infer the likely structural parameters and intermolecular interactions for this compound.

Detailed crystallographic studies on substituted halogenated benzofurans, such as 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran and 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, reveal common structural motifs and interaction patterns that are likely to be relevant.

A key feature observed in the crystal structures of halogenated benzofurans is the planarity of the benzofuran core. For instance, in 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the benzofuran unit is essentially planar, with a mean deviation of only 0.007 (1) Å from the least-squares plane defined by its nine constituent atoms. nih.gov Similarly, the benzofuran unit in 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran also exhibits a high degree of planarity, with a mean deviation of 0.016 (2) Å. nih.gov This suggests that the this compound molecule is also likely to adopt a planar conformation in the solid state.

The crystal packing of these related compounds is often stabilized by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π–π stacking interactions. In the crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, molecules are linked via pairs of C—H⋯π hydrogen bonds and π–π interactions between the benzene and furan rings of neighboring molecules. nih.gov These interactions lead to the formation of inversion-related dimers. nih.gov Additionally, short Br⋯O contacts of 3.185 (2) Å are observed, indicative of halogen bonding. nih.gov

Similarly, the crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran showcases molecules paired into dimers through two different C—H⋯O hydrogen bonds. nih.gov The crystal packing is further consolidated by Cl⋯O halogen bonds with a distance of 3.114 (1) Å, as well as F⋯π and S⋯F interactions, creating a three-dimensional network. nih.gov The ability of halogens to participate in such attractive interactions, known as halogen bonds, where they act as electrophilic species interacting with nucleophilic sites, is a significant factor in determining the crystal packing of these molecules. nih.gov

Based on these observations, it is highly probable that the solid-state structure of this compound would be characterized by a planar molecular geometry. The crystal packing would likely be dominated by a combination of π–π stacking interactions involving the aromatic benzofuran rings and halogen bonds, where both the bromine and chlorine atoms could act as halogen bond donors, interacting with the oxygen atom of the furan ring or other nucleophilic sites on adjacent molecules.

The following tables present crystallographic data for related halogenated benzofuran derivatives, which serve as a model for understanding the potential solid-state structure of this compound.

Table 1: Crystallographic Data for Related Halogenated Benzofuran Derivatives

| Compound Name | Crystal System | Space Group |

| 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran nih.gov | Orthorhombic | Pbca |

| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.gov | Triclinic | P-1 |

Table 2: Unit Cell Dimensions for Related Halogenated Benzofuran Derivatives

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran nih.gov | 10.138(2) | 16.103(3) | 20.352(4) | 90 | 90 | 90 | 3323.1(11) |

| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.gov | 7.9626(1) | 8.3518(1) | 10.7127(2) | 92.758(1) | 95.509(1) | 112.373(1) | 652.97(2) |

Table 3: Key Intermolecular Interactions in Related Halogenated Benzofuran Derivatives

| Compound Name | Interaction Type | Distance (Å) / Geometry (°) |

| 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran nih.gov | C—H⋯π | - |

| π–π stacking | Centroid–centroid distance = 3.881 (2) | |

| Halogen Bond (Br⋯O) | 3.185 (2) Å, C17—Br1⋯O3 = 164.49 (7)° | |

| 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran nih.gov | C—H⋯O | - |

| Halogen Bond (Cl⋯O) | 3.114 (1) Å, C4–Cl1⋯O2 = 171.16 (5)° | |

| F⋯π | F-to-furan-centroid distance = 3.109 (1) | |

| S⋯F | 3.1984 (9) |

The data presented for these analogous compounds underscore the importance of intermolecular forces, particularly halogen bonding and π-stacking, in directing the crystal packing of halogenated benzofurans. A future single-crystal X-ray diffraction study of this compound would be invaluable to confirm these structural predictions and provide a definitive understanding of its solid-state architecture.

Computational and Theoretical Chemistry Investigations of 7 Bromo 4 Chlorobenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Bromo-4-chlorobenzofuran, DFT calculations can elucidate its electronic properties, optimized geometry, and vibrational frequencies, offering a detailed understanding of its molecular behavior.

DFT calculations are instrumental in analyzing the electronic structure of this compound. By solving the Kohn-Sham equations, the distribution of electrons within the molecule can be determined. This analysis includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in predicting the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule.

A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. nih.gov For this compound, the electronegative bromine, chlorine, and oxygen atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms and parts of the aromatic rings would exhibit positive potential.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Illustrative Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 2.1 | Debye |

Note: The values in this table are illustrative examples of what DFT calculations would yield and are not based on actual computational results for this compound.

Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization using DFT. This process finds the lowest energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Conformational analysis can also be performed to identify different stable conformers and the energy barriers between them. nih.gov For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited.

Table 2: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Angle | C-O-C | 105° |

| Dihedral Angle | C1-C2-C3-C4 | 0.0° |

Note: The values in this table are illustrative examples of what geometry optimization would yield and are not based on actual computational results for this compound.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency represents a specific vibrational mode, such as stretching, bending, or twisting of bonds. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods

Hybrid QM/MM methods are employed for large molecular systems where only a specific region requires a high-accuracy quantum mechanical treatment. The remainder of the system is described using less computationally expensive molecular mechanics force fields. While there are no specific QM/MM studies found for this compound in isolation, this method would be highly relevant for studying its interactions with a larger biological system, such as an enzyme. In such a scenario, this compound would be treated with QM, while the surrounding protein and solvent would be treated with MM.

Reaction Pathway Predictions and Mechanism Elucidation via Computational Models

Computational models, particularly those based on DFT, can be used to predict reaction pathways and elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, the susceptibility of the C-Br or C-Cl bonds to nucleophilic attack could be investigated.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov For this compound, a QSPR study would involve calculating a set of molecular descriptors that encode its structural and electronic features. These descriptors could then be used to build a mathematical model that predicts a specific property, such as solubility, boiling point, or toxicity. Such models are valuable for screening large libraries of related compounds and prioritizing them for further investigation.

Molecular Dynamics Simulations for Dynamic Behavior

Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically for this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time, including conformational changes, interactions with solvents, and vibrational motions, such studies on this particular compound have not been reported in the accessible scientific literature. The application of MD simulations could provide valuable insights into the flexibility of the benzofuran (B130515) ring system, the influence of the bromo and chloro substituents on its dynamic properties, and its potential interactions with biological macromolecules. Future computational studies employing molecular dynamics are warranted to elucidate these aspects of its behavior at an atomistic level.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental component of computational chemistry used to predict the reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as the energy required for electronic excitation is lower.

Applications in Advanced Materials Science and Catalysis Based on 7 Bromo 4 Chlorobenzofuran Scaffold

Role as Building Blocks in Polymer Chemistry and Functional Material Synthesis

The 7-Bromo-4-chlorobenzofuran molecule is a prime candidate for the synthesis of novel conjugated polymers and functional materials due to its di-halogenated structure, which allows for stepwise and selective functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited in cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira to introduce a variety of organic moieties, leading to the formation of highly tailored polymer backbones. nih.govmdpi.comnih.gov

The incorporation of the benzofuran (B130515) unit into a polymer chain is known to impart favorable properties such as thermal stability and specific optoelectronic characteristics. The resulting polymers can be designed to have tunable bandgaps, making them suitable for applications in organic electronics. rsc.org For instance, palladium-catalyzed cross-coupling reactions can be employed to polymerize this compound with various boronic acids or organotin reagents, yielding a diverse library of functional polymers. mdpi.commdpi.com The synthesis of conjugated microporous polymers (CMPs) through methods like FeCl3-mediated polymerization of aromatic precursors also highlights a potential route for creating high-surface-area materials from benzofuran-based monomers. rsc.orgresearchgate.net

Below is an illustrative table of potential polymer structures that could be synthesized from this compound and their potential applications.

| Monomer 1 | Monomer 2 | Polymer Structure | Potential Application |

| This compound | 1,4-Benzenediboronic acid | Alternating copolymer | Organic semiconductor |

| This compound | 2,5-Thiophenediboronic acid | Donor-acceptor polymer | Photovoltaic devices |

| This compound | Self-condensation | Homopolymer | High-performance dielectric |

Exploration as Ligands in Organometallic Chemistry and Catalysis

While direct research on this compound as a ligand is not extensively documented, its structural features suggest significant potential in organometallic chemistry and catalysis. The oxygen atom in the furan (B31954) ring and the pi-system of the benzene (B151609) ring can coordinate to metal centers, making it a candidate for a new class of ligands. The electronic properties of the benzofuran scaffold can be fine-tuned by the electron-withdrawing halogen substituents, which in turn would influence the properties of the resulting metal complexes.

The synthesis of palladium complexes with Schiff base ligands derived from functionalized aromatic compounds has been shown to be effective in C-C cross-coupling reactions. researchgate.net Similarly, this compound could be functionalized, for example, by converting the bromo or chloro group into an amino or phosphino (B1201336) group, to create novel bidentate or monodentate ligands. These ligands could then be used to prepare transition metal complexes with potential applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of palladium-catalyzed cross-coupling reactions on bromo-naphthalene scaffolds for pharmaceutical applications demonstrates the utility of halogenated aromatic systems in generating diverse molecular libraries, a principle that can be extended to benzofuran-based ligands. nih.gov

Integration into Organic Electronic Devices and Optoelectronic Materials

Benzofuran derivatives are recognized for their beneficial electrochemical behavior, thermal stability, and high quantum yields, making them attractive for applications in organic light-emitting diodes (OLEDs). rsc.org The benzofuran core can serve as a building block for blue-light emitting materials and high triplet energy host materials in phosphorescent OLEDs. The fusion of benzofuran with other aromatic systems, such as acridine, has been shown to yield high-performance and low efficiency roll-off in thermally activated delayed fluorescence (TADF) OLEDs. rsc.org

This compound can be utilized as a precursor to synthesize more complex, highly conjugated molecules for use in organic electronic devices. Through cross-coupling reactions, chromophoric and charge-transporting moieties can be attached at the 4- and 7-positions. The halogen atoms themselves can influence the photophysical properties of the molecule, potentially leading to materials with high phosphorescence quantum yields, which are desirable for efficient OLEDs. rsc.org The synthesis of anthracene-dibenzofuran derivatives as high-efficiency blue host materials for OLEDs showcases the potential of furan-containing aromatics in this field. khu.ac.kr

The following table outlines the potential photophysical properties of materials derived from this compound and their relevance to OLED applications.

| Derived Structure | Potential Photophysical Property | Relevance to OLEDs |

| Phenyl-substituted benzofuran | Blue fluorescence | Emitter in fluorescent OLEDs |

| Carbazole-substituted benzofuran | High triplet energy | Host for phosphorescent emitters |

| Donor-acceptor substituted benzofuran | Thermally Activated Delayed Fluorescence (TADF) | Emitter in high-efficiency OLEDs |

Utilization as Versatile Synthetic Intermediates for Non-Pharmaceutical Targets

The reactivity of the C-Br and C-Cl bonds in this compound makes it a valuable intermediate for the synthesis of a wide range of non-pharmaceutical targets. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C and C-heteroatom bonds, and this di-halogenated substrate offers two reactive sites for such transformations. semanticscholar.orgnih.gov For example, a Suzuki-Miyaura reaction could be performed selectively at the more reactive C-Br bond, followed by a subsequent coupling at the C-Cl bond, allowing for the controlled, stepwise synthesis of complex molecules. nih.gov

This synthetic versatility allows for the creation of a diverse array of compounds, including functional dyes, liquid crystals, and specialized chemical intermediates. The synthesis of 2-arylbenzo[b]furans from aryl halides and 2-halophenols via a one-pot cascade method illustrates the utility of halogenated precursors in building complex benzofuran structures. acs.org Furthermore, the synthesis of benzofuran derivatives through cascade radical cyclization and intermolecular coupling of 2-azaallyls demonstrates the potential for developing novel synthetic methodologies starting from functionalized benzofuran precursors. nih.gov

Design of Sensors and Probes Leveraging Halogenated Benzofuran Frameworks

Benzofuran and its derivatives have been explored as fluorescent chemosensors for the detection of metal ions. chemisgroup.usresearchgate.net The benzofuran scaffold provides a rigid and fluorescent platform that can be functionalized with specific binding sites for target analytes. The interaction of the analyte with the binding site can lead to a change in the fluorescence properties of the benzofuran core, such as quenching or enhancement, allowing for sensitive and selective detection. rsc.org

The presence of halogen atoms on the this compound framework can significantly influence its potential as a sensor or probe. The electron-withdrawing nature of the halogens can affect the energy levels of the molecule's frontier orbitals, which in turn can modulate its photophysical properties. This can be advantageous in the design of "turn-on" or "turn-off" fluorescent probes. For example, a probe based on this scaffold could be designed where the fluorescence is initially quenched, and upon binding to a specific metal ion, the fluorescence is restored. frontiersin.orgnih.gov The development of fluorescent probes for heavy metal ions in aqueous media often relies on organic dyes modified with an ion recognition unit, a design principle that is applicable to the this compound system. nih.gov

Future Research Directions and Unexplored Avenues in 7 Bromo 4 Chlorobenzofuran Chemistry

Development of Highly Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign and efficient processes. Future research in the synthesis of 7-bromo-4-chlorobenzofuran should prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for exploration include:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic systems is crucial. Research could focus on the use of earth-abundant metal catalysts (such as iron, copper, or nickel) to replace precious metals like palladium, which are often used in benzofuran (B130515) synthesis. The development of heterogeneous catalysts would also be beneficial, as they can be easily recovered and reused, thereby reducing waste and cost.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the isolation of intermediates, known as one-pot synthesis, can significantly improve efficiency and reduce solvent waste. Future work could explore tandem or domino reaction sequences to construct the this compound scaffold from simple starting materials in a single operation.

Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Investigating the application of these technologies to the synthesis of this compound could lead to more sustainable processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Exploring enzymatic routes to key intermediates or even the final this compound structure could be a promising long-term research goal.

| Sustainable Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact compared to precious metal catalysts. |

| One-Pot Synthesis | Increased efficiency, reduced solvent waste, and lower operational costs. |

| Microwave/Ultrasound Irradiation | Shorter reaction times, higher yields, and improved reaction selectivity. |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. |

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric properties conferred by the bromo and chloro substituents on the this compound ring system present an opportunity to explore novel reactivity and unconventional chemical transformations.

Future research in this area could focus on:

Selective Cross-Coupling Reactions: A key challenge and opportunity lies in the selective functionalization of the C-Br and C-Cl bonds. The differential reactivity of these two halogens in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) could be systematically investigated to allow for the stepwise introduction of different functional groups at the 7- and 4-positions. This would provide access to a wide range of novel, highly substituted benzofuran derivatives.

C-H Functionalization: Direct C-H bond activation and functionalization of the benzofuran core is a powerful tool for molecular editing. Research could be directed towards developing methods for the selective C-H functionalization of the furan (B31954) ring or the remaining C-H bonds on the benzene (B151609) ring of this compound, providing access to derivatives that are not easily accessible through traditional methods.

Photoredox and Electrochemical Methods: The use of visible light photoredox catalysis and electrochemistry offers new avenues for activating organic molecules and forging new bonds under mild conditions. Investigating the application of these techniques to this compound could lead to the discovery of novel transformations and reaction pathways.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the benzofuran ring system under various reaction conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to completely different molecular scaffolds.

| Transformation Type | Potential Outcome for this compound |

| Selective Cross-Coupling | Stepwise and controlled introduction of diverse functional groups. |

| C-H Functionalization | Access to novel derivatives through direct modification of C-H bonds. |

| Photoredox/Electrochemistry | Discovery of new reaction pathways under mild and sustainable conditions. |

| Ring-Opening/Rearrangement | Synthesis of unique molecular scaffolds from the benzofuran core. |

Advanced Material Applications and Performance Optimization

Benzofuran derivatives have shown promise in the field of materials science, particularly in organic electronics. The specific electronic properties of this compound, which can be further tuned through functionalization, make it an interesting candidate for the development of advanced materials.

Potential research directions include:

Organic Semiconductors: The planar and rigid structure of the benzofuran core is beneficial for charge transport. By derivatizing this compound, for example, through the cross-coupling reactions mentioned above, it may be possible to create novel organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Functional Polymers: this compound can serve as a monomer or a building block for the synthesis of novel polymers with tailored electronic, optical, or thermal properties. The halogen atoms provide reactive handles for polymerization reactions.

Fluorescent Probes and Sensors: The benzofuran scaffold is known to be a part of many fluorescent molecules. Research could focus on developing derivatives of this compound that exhibit interesting photophysical properties, leading to their application as fluorescent probes for biological imaging or as chemical sensors.

Liquid Crystals: The rigid, rod-like shape of certain benzofuran derivatives could be exploited in the design of new liquid crystalline materials.

| Material Application | Potential Role of this compound Derivatives |

| Organic Electronics (OLEDs, OFETs) | As organic semiconductors with tunable electronic properties. |

| Functional Polymers | As monomers or building blocks for polymers with specific properties. |

| Fluorescent Probes | As core structures for new fluorescent materials for sensing and imaging. |

| Liquid Crystals | As mesogenic units in the design of novel liquid crystalline materials. |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of chemical research is intrinsically linked to the adoption of new technologies. The study of this compound chemistry would greatly benefit from the integration of emerging technologies in both its synthesis and characterization.

Future research should embrace:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. mtak.huuc.ptspringerprofessional.de Developing flow-based synthetic routes to this compound and its derivatives could accelerate research and development in this area. mtak.huuc.ptspringerprofessional.de

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can rapidly generate libraries of this compound derivatives. wikipedia.org Coupled with high-throughput screening techniques, this would allow for the efficient discovery of new compounds with desired properties for material or biological applications. wikipedia.org

Advanced Spectroscopic and Analytical Techniques: The unambiguous characterization of novel this compound derivatives will require the use of advanced analytical techniques, such as 2D NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography.

Computational Chemistry: In silico studies, including density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives. researchgate.netresearchgate.net These computational tools can be used to predict reaction outcomes, design new synthetic targets, and guide experimental work. researchgate.netresearchgate.net

| Emerging Technology | Application in this compound Chemistry |

| Flow Chemistry | Safer, more efficient, and scalable synthesis of the target compound and its derivatives. mtak.huuc.ptspringerprofessional.de |

| Automated Synthesis | Rapid generation of compound libraries for screening purposes. wikipedia.org |

| High-Throughput Screening | Efficient discovery of new materials and biologically active compounds. wikipedia.org |

| Computational Chemistry | Prediction of reactivity, properties, and guidance for experimental design. researchgate.netresearchgate.net |

Q & A

What are the recommended synthetic routes for 7-bromo-4-chlorobenzofuran, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

A two-step approach is often employed: (1) Bromination/chlorination of a benzofuran precursor or (2) functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bromination of 4-chlorobenzofuran using (as in hydroxybenzofuran bromination ) may require optimization of stoichiometry and temperature. Chlorination could involve or .

Methodology :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent (e.g., DCM for halogenation, DMF for coupling) and catalyst (e.g., Pd(PPh) for Suzuki reactions).

- Purify via column chromatography (silica gel, hexane:EtOAc gradient) and confirm purity (>95%) via GC/HPLC .

How should researchers characterize this compound to resolve structural ambiguities?

Basic Research Question

Key Techniques :

- NMR : - and -NMR to confirm substitution patterns (e.g., aromatic proton splitting for bromo/chloro groups) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., , expected ).

- X-ray Crystallography : For unambiguous structural determination (if crystals are obtainable) .

Data Contradiction : Discrepancies in NMR coupling constants may arise from rotational isomerism; use variable-temperature NMR to resolve .

What strategies address low regioselectivity in bromo-chloro benzofuran synthesis?

Advanced Research Question

Regioselectivity challenges stem from competing halogenation sites.

Methodology :

- Directing Groups : Introduce temporary groups (e.g., -OMe) to steer bromination/chlorination, followed by removal .

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution (EAS) reactivity (e.g., Fukui indices for bromine/chlorine attack sites) .

- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., lower temps favor kinetic products) and reaction time .

How does this compound degrade under varying storage conditions, and what stabilizers are effective?

Advanced Research Question

Stability Analysis :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation .

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) with HPLC monitoring.

Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in DMSO .

How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during structural validation?

Advanced Research Question

Case Example : If MS indicates correct molecular weight but NMR shows unexpected peaks:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated species).

- Isotopic Patterns : Check for or ratios in MS to confirm halogen presence .

- 2D NMR : Employ HSQC/HMBC to assign ambiguous peaks and rule out tautomerism .

What in silico tools predict the biological activity of this compound derivatives?

Advanced Research Question

Approach :

- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina.

- ADMET Prediction : Use SwissADME or pkCSM to assess solubility, toxicity, and metabolic stability .

- SAR Studies : Compare with bioactive benzofurans (e.g., anticoagulant or antimicrobial analogs) .

What synthetic intermediates of this compound are prone to side reactions, and how are they mitigated?

Advanced Research Question

Common Intermediates :

- Benzofuran Precursors : Protect reactive sites (e.g., -OH groups) to prevent oxidation .

- Grignard Intermediates : Control moisture rigorously to avoid hydrolysis.

Mitigation : - Use scavengers (e.g., polymer-bound reagents) to quench reactive byproducts.

- Optimize reaction atmosphere (e.g., inert gas for air-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.